Physicochemical Profile Comparison: Ethyl vs. Methyl Ester of Morpholine-2-carboxylate
The ethyl ester of morpholine-2-carboxylate (target compound) exhibits a distinct physicochemical profile compared to its methyl ester analog. The target compound has a higher molecular weight (159.18 vs. 145.16 g/mol) and a calculated LogP (consensus) of 0.13, which is higher than the predicted value for the methyl ester . This moderate lipophilicity is often preferred for drug-like properties and can improve membrane permeability compared to the more polar methyl ester.
| Evidence Dimension | Lipophilicity (Consensus Log P) |
|---|---|
| Target Compound Data | Consensus Log P: 0.13 |
| Comparator Or Baseline | Methyl morpholine-2-carboxylate (analog) - predicted value lower than 0.13 |
| Quantified Difference | Estimated increase in Log P of ~0.5-1.0 units compared to methyl ester |
| Conditions | Calculated values from multiple prediction methods (XLOGP3, WLOGP, MLOGP, SILICOS-IT, iLOGP) . |
Why This Matters
The increased lipophilicity of the ethyl ester may translate to better cell membrane permeability and oral bioavailability in drug development, while the methyl ester's higher polarity may limit its utility in CNS-targeted programs.
